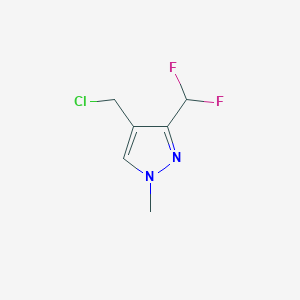
4-(chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloromethyl and difluoromethyl groups in the pyrazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Pharmaceuticals: The compound serves as a precursor for the synthesis of various biologically active molecules. Its unique structure allows for the development of novel drugs with potential therapeutic benefits.
Agrochemicals: It is used in the synthesis of pesticides and herbicides. The presence of fluorine atoms enhances the bioactivity and stability of these agrochemical products.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
Target of Action
The primary target of the compound 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is thiol groups within cells . The compound contains a chloromethyl group that reacts with these thiol groups, utilizing a glutathione S-transferase–mediated reaction .
Mode of Action
The interaction of this compound with its targets involves a reaction with thiol groups. This reaction is mediated by glutathione S-transferase, an enzyme that is ubiquitous in most cells . The result of this interaction is the transformation of the compound into cell-impermeant reaction products .
Biochemical Pathways
The compound this compound affects the glutathione pathway. Glutathione, a crucial antioxidant in cells, reacts with the compound, leading to the formation of cell-impermeant reaction products
Pharmacokinetics
It’s known that the compound can freely pass through cell membranes . This property likely contributes to its bioavailability, allowing it to reach its intracellular targets effectively.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of cell-impermeant reaction products . These products are formed when the compound reacts with thiol groups in the presence of glutathione S-transferase
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the outcomes of reactions involving the compound can be restricted by the reaction environment . .
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 4-(chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the introduction of chloromethyl and difluoromethyl groups into the pyrazole ring. One common method involves the reaction of 4-chloromethyl-1-methyl-1H-pyrazole with a difluoromethylating agent under specific conditions. The reaction is usually carried out in the presence of a catalyst and an aprotic polar solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted pyrazoles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of monofluoromethyl or non-fluorinated derivatives. Reducing agents such as lithium aluminum hydride are typically used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative of the pyrazole .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
4-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
3-(Difluoromethyl)-1-methyl-1H-pyrazole:
4-(Trifluoromethyl)-1-methyl-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to differences in chemical behavior and applications.
The uniqueness of this compound lies in the combination of both chloromethyl and difluoromethyl groups, which imparts distinct chemical properties and enhances its versatility in various applications.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-3-(difluoromethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c1-11-3-4(2-7)5(10-11)6(8)9/h3,6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQAUPKNLFSBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
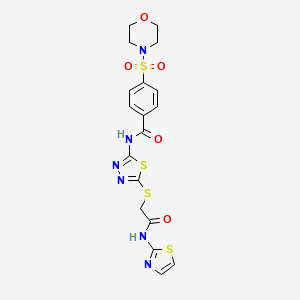
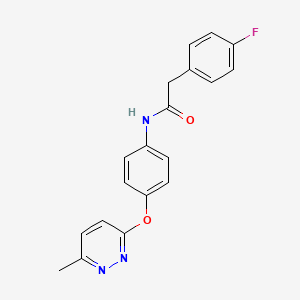
![tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2693936.png)
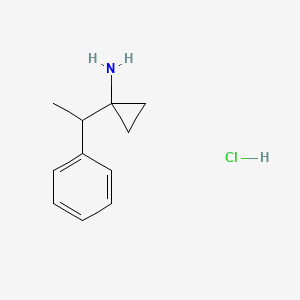
![Benzo[d]isothiazole-5-carboxylic acid](/img/structure/B2693941.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2693942.png)
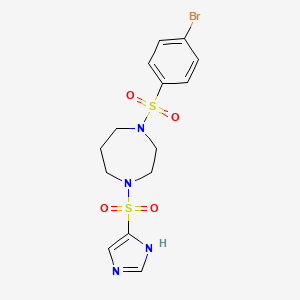
![N-(2H-1,3-benzodioxol-5-yl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2693945.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2693946.png)
![2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2693947.png)
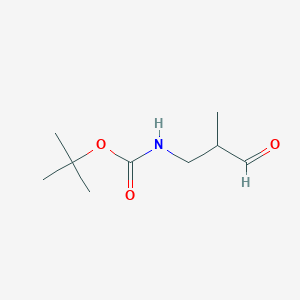
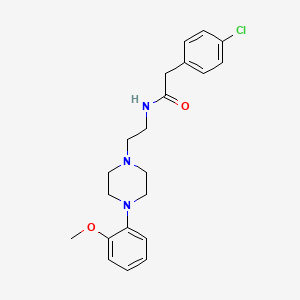
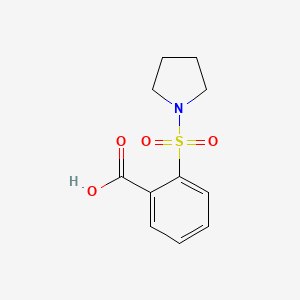
![9-(furan-2-ylmethyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2693953.png)
